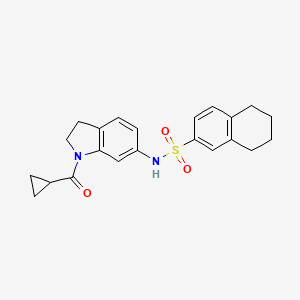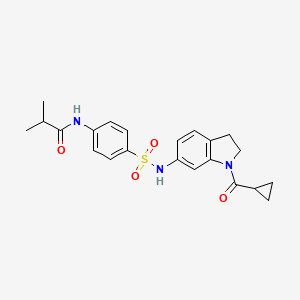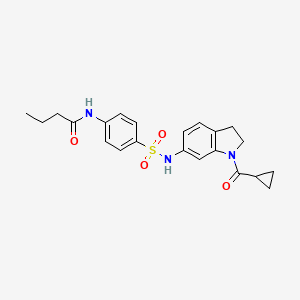![molecular formula C20H21N3O5 B3202560 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-69-4](/img/structure/B3202560.png)
8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of specific precursors. For instance, one synthetic route might involve the reaction of 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with 2-oxo-2H-chromene-3-carbonyl under specific conditions. Further details on the synthetic pathway and optimization strategies can be found in the literature .
Molecular Structure Analysis
The molecular structure of Compound X is crucial for understanding its properties and potential interactions. It features a spirocyclic core, which contributes to its unique geometry. The chromene moiety and the triazaspirodecane ring play essential roles in its biological activity. Researchers have characterized Compound X using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Chemical Reactions Analysis
Compound X may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity with different functional groups provides insights into its versatility and potential applications. Researchers have explored its behavior under various conditions, shedding light on its stability and reactivity .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The mechanism of action of 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Studies have shown that the compound can inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of various molecules, including cholesterol and fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the context of drug development, the compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In terms of its use as a fluorescent probe, the compound has been shown to selectively bind to certain biomolecules, including proteins and nucleic acids, and emit a fluorescent signal upon binding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for lab experiments is its versatility. It can be used in a variety of applications, including as a drug candidate and as a fluorescent probe. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can limit its usefulness in certain applications.
Direcciones Futuras
There are numerous future directions for research on 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research that is particularly promising is the development of new drug candidates based on the structure of the compound. Researchers are also exploring the use of the compound as a fluorescent probe for imaging biological systems, with the goal of improving the resolution and sensitivity of existing imaging techniques. Additionally, there is ongoing research on the biochemical and physiological effects of the compound, with the goal of better understanding its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
The potential applications of 8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in scientific research are numerous. One of the most promising areas of research involves its use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Other potential applications include its use as a fluorescent probe for imaging biological systems and as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
8-(2-oxochromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-9-23-18(26)20(21-19(23)27)7-10-22(11-8-20)16(24)14-12-13-5-3-4-6-15(13)28-17(14)25/h3-6,12H,2,7-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWFQUQXRHTZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



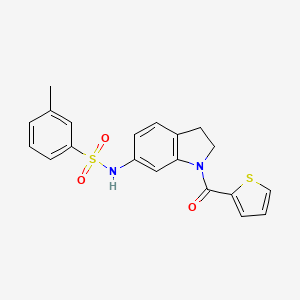
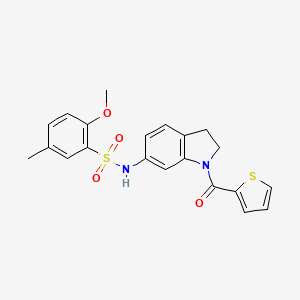

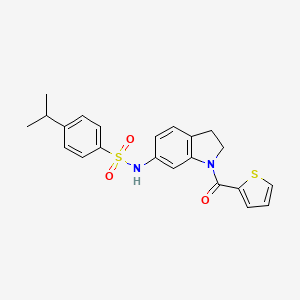
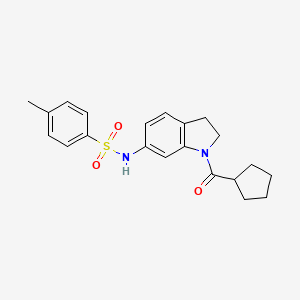
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)
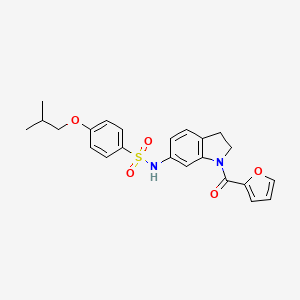
![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
